HeLa Cell Cytotoxicity Potency Ranking
In a direct comparative study of 11 prenylated flavonoids isolated from *Morus alba*, 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (Compound 1) demonstrated an IC50 of 1.32 μM against HeLa cervical carcinoma cells. This places it as the second most potent compound in the panel, exceeded only by morusin (Compound 9, IC50 = 0.64 μM) [1]. The activity is substantially higher than that of the structurally related analog 3',8-diprenyl-4',5,7-trihydroxyflavone (Compound 2), which showed no significant cytotoxicity (IC50 >20 μM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.32 μM |
| Comparator Or Baseline | Morusin (Compound 9): 0.64 μM; 3',8-diprenyl-4',5,7-trihydroxyflavone (Compound 2): >20 μM |
| Quantified Difference | 2.1-fold less potent than morusin; >15-fold more potent than Compound 2 |
| Conditions | HeLa human cervical carcinoma cells; MTT assay; 48-hour incubation |
Why This Matters
This data defines the compound's precise rank order within a well-characterized series, enabling researchers to select it as a moderately potent but structurally distinct alternative to morusin for SAR studies.
- [1] Dat, N. T., Binh, P. T. X., Quynh, L. T. P., Van Minh, C., Huong, H. T., & Lee, J. J. (2010). Cytotoxic prenylated flavonoids from Morus alba. Fitoterapia, 81(8), 1224–1227. View Source
